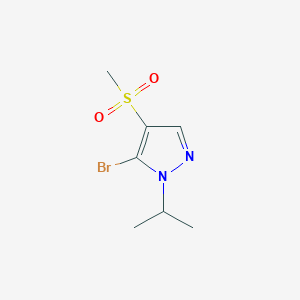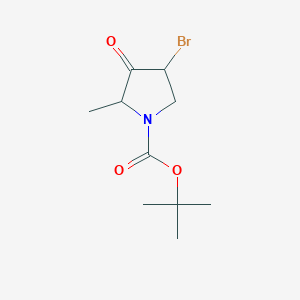
1-((Tetrahydrofuran-2-yl)methyl)-1H-imidazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((Tetrahydrofuran-2-yl)methyl)-1H-imidazole-5-carboxylic acid is a complex organic compound that features a tetrahydrofuran ring attached to an imidazole ring through a methylene bridge, with a carboxylic acid functional group at the 5-position of the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Tetrahydrofuran-2-yl)methyl)-1H-imidazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, followed by aldol condensation with aldehydes, and subsequent hydrogenation-cyclization to generate the tetrahydrofuran moiety . The imidazole ring can be introduced through cyclization reactions involving appropriate precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((Tetrahydrofuran-2-yl)methyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The methylene bridge can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Introduction of various functional groups at the methylene bridge.
Applications De Recherche Scientifique
1-((Tetrahydrofuran-2-yl)methyl)-1H-imidazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-((Tetrahydrofuran-2-yl)methyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes or receptors, modulating their activity. The tetrahydrofuran moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
- 1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxylic acid
- (S)-1-(tetrahydrofuran-2-yl)methyl methanesulfonate
Comparison: 1-((Tetrahydrofuran-2-yl)methyl)-1H-imidazole-5-carboxylic acid is unique due to the presence of both tetrahydrofuran and imidazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H12N2O3 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
3-(oxolan-2-ylmethyl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c12-9(13)8-4-10-6-11(8)5-7-2-1-3-14-7/h4,6-7H,1-3,5H2,(H,12,13) |
Clé InChI |
ALZMDNNQKXBNDG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CN2C=NC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11783472.png)

![2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11783483.png)

![3-methyl-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11783506.png)




![6-(4-Methoxyphenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783530.png)

![7-Bromo-5-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B11783537.png)

